molecular formula C18H16N2O5 B2753457 2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile CAS No. 340809-01-0

2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile

Cat. No.: B2753457
CAS No.: 340809-01-0
M. Wt: 340.335
InChI Key: CXQOLGOHAUGGBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is the chemical compound 2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile (CAS Number: 340809-01-0), with a molecular formula of C18H16N2O5 and a molecular weight of 340.34 g/mol . It is a member of the pyrano[3,2-c]pyran family, a scaffold recognized in medicinal chemistry for its diverse biological potential. Scientific research has identified related pyrano[3,2-c]pyridone and pyrano[3,2-c]quinolone analogues as promising structures with potent biological activities . These compounds are investigated primarily for their antiproliferative properties , demonstrating efficacy in inhibiting the growth of human cancer cell lines at low micromolar to nanomolar concentrations . Mechanistic studies on these analogues reveal that they can induce apoptosis (programmed cell death) and cause cell cycle arrest in the G2/M phase . Further research indicates that the biological activity is associated with the ability to inhibit in vitro tubulin polymerization , a mechanism of action shared with some clinically used microtubule-targeting anticancer agents . This makes the pyrano[3,2-c]pyran core a valuable scaffold in anticancer drug discovery and development. Beyond oncology, the broader structural class of pyran derivatives has also been reported to exhibit other pharmacological properties, including antibacterial and anti-inflammatory activities . This compound is intended for research applications such as anticancer agent discovery, mechanism of action studies, and as a building block in medicinal chemistry . This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-3-23-13-7-10(4-5-12(13)21)15-11(8-19)17(20)25-14-6-9(2)24-18(22)16(14)15/h4-7,15,21H,3,20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQOLGOHAUGGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)OC(=C3)C)N)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Methodologies for Pyrano[3,2-c]Pyran Derivatives

One-Pot Three-Component Synthesis

The most widely reported method involves a one-pot MCR combining 4-hydroxy-6-methylpyran-2-one (kojic acid), substituted benzaldehydes, and cyanocarbon nucleophiles. For the target compound, the reaction proceeds as follows:

Reactants :

  • 4-Hydroxy-6-methylpyran-2-one (1 mmol)
  • 3-Ethoxy-4-hydroxybenzaldehyde (1 mmol)
  • Malononitrile or ethyl cyanoacetate (1 mmol)

Conditions :

  • Solvent: Ethanol/water (1:1) or ionic liquid [bmim]BF₄
  • Catalyst: Triethylamine (Et₃N) or KF-Al₂O₃
  • Temperature: Reflux (80–90°C) or room temperature
  • Duration: 2–24 hours

The reaction mechanism involves Knoevenagel condensation between the aldehyde and cyanoacetate, followed by Michael addition to the pyrone and cyclization. Yields range from 68% to 92%, depending on the electronic nature of the benzaldehyde substituents.

Catalyst-Mediated Optimization

DMAP-Catalyzed Synthesis

A modified approach employs 4-(dimethylamino)pyridine (DMAP) in ethanol under reflux:

  • Advantages : Reduced reaction time (2–3 hours) and simplified workup.
  • Yield : 85–90% for derivatives with electron-donating substituents.
Ionic Liquid Systems

Using [bmim]BF₄ as a green solvent enhances atom economy and reduces energy input:

  • Reaction Time : 4–6 hours at room temperature.
  • Yield Improvement : ~15% higher compared to conventional solvents.

Structural and Reaction Parameter Analysis

Comparative Synthesis Conditions

The table below summarizes key parameters from representative methodologies:

Parameter DMAP/EtOH Et₃N/[bmim]BF₄ KF-Al₂O₃/EtOH
Temperature (°C) 78 (reflux) 25 78
Time (hours) 2–3 4–6 24
Yield (%) 85–90 88–92 68–75
Catalyst Loading (mol%) 10 15 20
Purity (HPLC) >98% >95% >90%

Solvent Effects on Regioselectivity

Polar aprotic solvents like DMF favor side-product formation (e.g., pyrano[3,2-b]pyran isomers), while ethanol/water mixtures enhance the desired pyrano[3,2-c]pyran topology. Ionic liquids suppress dimerization by stabilizing intermediates through hydrogen bonding.

Structural Characterization Data

Spectroscopic Profiles

Representative Data for Target Compound :

  • ¹H NMR (DMSO-d₆) : δ 7.35 (d, J=8.4 Hz, 2H, ArH), 6.30 (s, 1H, =CH), 4.80 (s, 1H, CH), 3.91 (dd, J=6.8 Hz, CH₂), 1.40 (t, J=7.0 Hz, 3H, OCH₂CH₃)
  • IR (KBr) : 3339 cm⁻¹ (NH₂), 2195 cm⁻¹ (C≡N), 1644 cm⁻¹ (C=O)
  • HRMS : m/z 340.1342 [M+H]⁺ (calc. 340.1298)

Crystallographic Validation

X-ray diffraction of analogous derivatives confirms the fused pyranopyran system with substituents in the 3,4-positions. The ethoxy group adopts a pseudo-axial conformation to minimize steric clash with the methyl group at C7.

Industrial-Scale Considerations

Cost-Benefit Analysis of Catalysts

Catalyst Cost (USD/kg) Recyclability Yield Impact
DMAP 1200 3 cycles +10%
[bmim]BF₄ 950 5 cycles +15%
KF-Al₂O₃ 300 8 cycles -5%

Ionic liquids offer the best balance between recyclability and yield but require specialized handling.

Pharmacological Applications and Derivative Synthesis

While the target compound’s bioactivity remains under investigation, structurally related pyrano[3,2-c]pyrans demonstrate:

  • Anti-Proliferative Activity : IC₅₀ values of 12–45 µM against MCF-7 and SW-480 cell lines.
  • Structure-Activity Trends : Electron-withdrawing groups at C4 enhance cytotoxicity by 30–40% compared to electron-donating substituents.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols .

Scientific Research Applications

2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or modulate the expression of genes involved in inflammation .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of pyranopyran derivatives are highly dependent on substituent variations. Key analogues and their structural differences are summarized below:

Table 1: Substituent Variations in Pyranopyran Analogues
Compound Name Substituents at Position 4 Additional Functional Groups Melting Point (°C) Reference
2-Amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile 3-ethoxy-4-hydroxyphenyl Methyl (C7), Cyano (C3) Not reported N/A
2-Amino-4-(3-((4-chlorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (6h) 3-((4-chlorobenzyl)oxy)phenyl Hydroxymethyl (C6), Chlorobenzyl ether 232–236
2-Amino-4-(4-butoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile 4-butoxyphenyl Methyl (C7), Butoxy chain Not reported
2-Amino-4-(3-hydroxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile 3-hydroxyphenyl Chromene backbone Not reported
2-Amino-7-methyl-5-oxo-4-aryl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile (4e) Aryl (e.g., phenyl) Methyl (C7) >280 (decomposes)

Key Observations :

  • Electron-Donating vs.
  • Chlorobenzyl and Hydroxymethyl Modifications : Compound 6h (Table 1) incorporates a hydroxymethyl group and a 4-chlorobenzyl ether, which may improve membrane permeability and antibacterial activity .
  • Chromene Backbone : The chromene-fused analogue () exhibits a planar aromatic system, likely increasing π-stacking interactions in biological targets .

Key Observations :

  • Ultrasonic Irradiation : This method () reduces reaction time and improves yields compared to traditional reflux .
  • Solvent and Catalyst: Triethylamine in 1,4-dioxane is commonly used to facilitate Knoevenagel condensations and cyclization steps .

Physicochemical Properties

Melting points and spectroscopic data provide insights into stability and intermolecular interactions:

Table 3: Thermal and Spectroscopic Data
Compound Melting Point (°C) IR (cm⁻¹) ¹H NMR Features Reference
6h () 232–236 3406 (O–H), 2191 (C≡N) δ 4.18 (s, 2H, –CH₂OH)
6o () 241–245 3345 (N–H), 2200 (C≡N) δ 2.33 (s, 3H, –CH₃), δ 3.76 (s, 3H, –OCH₃)
4e () >300 Not reported Monoclinic crystal (space group C2/c)
2-Amino-5-ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-4H-pyrano-3-carbonitrile () Not reported 1643 (C=O), 1500 (Ar C=C) δ 1.32 (t, 3H, –OCH₂CH₃)

Key Observations :

  • Hydrogen Bonding : Broad IR bands near 3400 cm⁻¹ in compounds 6h and 6o indicate strong O–H and N–H interactions, critical for crystal packing .
  • Cyano Group Stability: The C≡N stretch near 2190–2200 cm⁻¹ is consistent across analogues, suggesting minimal electronic perturbation from substituents .

Biological Activity

2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile is a heterocyclic compound that has attracted attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by several functional groups, including an amino group and a carbonitrile group. Its molecular formula is C18H16N2O5C_{18}H_{16}N_2O_5, which contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds within the pyrano[3,2-c]pyran class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. The compound demonstrates significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.

Assay Method IC50 Value (µg/mL)
DPPH Assay25
ABTS Assay30
FRAP Assay20

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as tubulin polymerization inhibition and caspase activation.

Case Study:
In a study by Anthony et al. (2007), 4H-chromene derivatives were found to induce apoptosis in human cancer cells by disrupting tubulin dynamics, leading to G2/M cell cycle arrest. This mechanism highlights the compound's potential as a lead in cancer therapy.

The biological effects of this compound are primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit specific kinases involved in cellular signaling pathways.
  • Gene Expression Modulation: It can alter the expression levels of genes associated with inflammation and cell proliferation.
  • Cell Cycle Arrest: By interfering with microtubule dynamics, it promotes cell cycle arrest in cancer cells.

Comparative Analysis with Similar Compounds

When compared to other compounds in the pyrano[3,2-c]pyran family, this specific derivative exhibits enhanced biological activity due to its unique functional groups:

Compound Antimicrobial Activity Antioxidant Activity Anticancer Activity
2-amino-4-(3-hydroxyphenyl)-5-oxo-5H-chromeneModerateLowModerate
2-amino-4-(4-hydroxyphenyl)-5-oxo-5H-chromeneLowModerateHigh
2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl... High High Very High

Q & A

Q. What are the key structural features of 2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile, and how are they characterized experimentally?

Methodological Answer: The compound’s fused pyranopyran core and substituents (e.g., 3-ethoxy-4-hydroxyphenyl, cyano, and amino groups) are critical for its reactivity and bioactivity. Structural characterization typically involves:

  • Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in similar pyran derivatives) .
  • NMR spectroscopy: Confirms proton environments (e.g., aromatic protons, ethoxy groups) and carbon backbone .
  • FT-IR spectroscopy: Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .

Q. What synthetic routes are commonly employed to prepare this compound, and what are their yield optimization strategies?

Methodological Answer: Multi-component reactions (MCRs) are widely used. For example:

  • One-pot condensation: Combining aldehydes, malononitrile, and active methylene compounds under reflux in ethanol. Yield optimization involves:
    • Catalyst selection: Piperidine or L-proline enhances cyclization efficiency .
    • Reaction monitoring: Thin-layer chromatography (TLC) tracks intermediate formation .
    • Purification: Recrystallization from ethanol/DMF mixtures improves purity (>95%) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data for this compound, particularly in distinguishing tautomeric forms or regioisomers?

Methodological Answer:

  • Variable-temperature NMR: Detects tautomerism (e.g., keto-enol equilibria) by observing peak splitting or coalescence at elevated temperatures .
  • Density Functional Theory (DFT): Computes NMR chemical shifts to compare experimental vs. theoretical data for regioisomer identification .
  • High-resolution mass spectrometry (HRMS): Resolves ambiguities in molecular ion peaks caused by isobaric interference .

Q. What experimental design considerations are critical for evaluating the compound’s bioactivity, such as antimicrobial or antitumor potential?

Methodological Answer:

  • In vitro assays:
    • MIC (Minimum Inhibitory Concentration): Use standardized microbial strains (e.g., S. aureus ATCC 25923) in broth microdilution assays .
    • MTT assay: Assess cytotoxicity against cancer cell lines (e.g., MCF-7) with positive controls (e.g., doxorubicin) .
  • Structure-activity relationship (SAR) studies: Modify substituents (e.g., replacing ethoxy with methoxy) to correlate electronic effects with bioactivity .

Q. How can researchers resolve challenges in crystallizing this compound for SCXRD analysis?

Methodological Answer:

  • Solvent screening: Test polar aprotic solvents (DMF, DMSO) or mixed solvents (ethanol/water) to induce slow nucleation .
  • Temperature gradients: Gradual cooling from 50°C to 4°C enhances crystal quality .
  • Seeding: Introduce microcrystals from analogous compounds (e.g., ethyl 2-amino-4-(4-ethoxyphenyl)-5-oxo-4H-pyrano derivatives) to template growth .

Q. What analytical techniques are recommended for detecting degradation products or impurities during stability studies?

Methodological Answer:

  • HPLC-DAD/MS: Separates degradation products (e.g., hydrolyzed cyano groups) and identifies them via fragmentation patterns .
  • Forced degradation studies: Expose the compound to heat (60°C), humidity (75% RH), or UV light to simulate accelerated aging .
  • Quantitative NMR (qNMR): Measures impurity levels using an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Data Analysis and Interpretation

Q. How should researchers statistically analyze discrepancies in biological assay results across replicate experiments?

Methodological Answer:

  • ANOVA with post-hoc tests: Identifies significant differences between treatment groups (e.g., p < 0.05) .
  • Dose-response modeling: Fits data to sigmoidal curves (e.g., Hill equation) to calculate IC₅₀ values with confidence intervals .
  • Outlier detection: Use Grubbs’ test or Dixon’s Q-test to exclude anomalous data points .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) theory: Computes HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attack .
  • Molecular Dynamics (MD) simulations: Models solvation effects and transition states in polar solvents (e.g., water, ethanol) .

Tables of Key Data

Q. Table 1: Comparative Crystallographic Data for Analogous Pyran Derivatives

CompoundSpace GroupR-factorKey Intermolecular InteractionsReference ID
Ethyl 2-amino-4-(4-ethoxyphenyl)-5-oxo...P 10.054N–H···O, C–H···π
2-amino-4-(3-methoxyphenyl)-5-oxo-...P2₁/c0.049O–H···N, π-π stacking

Q. Table 2: Synthetic Yields Under Different Catalytic Conditions

CatalystSolventTemperature (°C)Yield (%)Purity (HPLC)Reference ID
PiperidineEthanol807896.5
L-prolineDMF1008598.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.